molecular formula C21H22FN5O B12242169 4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one

4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B12242169
M. Wt: 379.4 g/mol
InChI Key: PDMJFLJMRYNWRN-UHFFFAOYSA-N
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Description

4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a fluorine atom and a phenyl group, linked to a piperazine ring, which is further connected to a dihydropyridinone moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the fluorine and phenyl substituents. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the dihydropyridinone moiety is introduced through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The presence of the fluorine atom and the phenyl group can enhance its binding affinity and specificity. The piperazine and dihydropyridinone moieties may contribute to its overall biological activity by modulating its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone
  • 4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone
  • 6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one

Uniqueness

The uniqueness of 4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom and the phenyl group enhances its binding affinity and specificity, while the piperazine and dihydropyridinone moieties contribute to its overall pharmacokinetic properties.

Properties

Molecular Formula

C21H22FN5O

Molecular Weight

379.4 g/mol

IUPAC Name

4-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1-methylpyridin-2-one

InChI

InChI=1S/C21H22FN5O/c1-25-8-7-16(13-18(25)28)14-26-9-11-27(12-10-26)21-19(22)20(23-15-24-21)17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3

InChI Key

PDMJFLJMRYNWRN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4

Origin of Product

United States

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